N-Methyl-N-(pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine
Description
N-Methyl-N-(pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine is a spirocyclic compound featuring a 1-oxa-7-azaspiro[4.5]decane core. This structure combines a tetrahydrofuran-like oxygen-containing ring and a piperidine-like nitrogen-containing ring fused at a central spiro carbon. The compound is substituted with a methyl group and a pyrimidin-2-yl group on the tertiary amine, conferring unique electronic and steric properties. Such spirocyclic amines are of interest in medicinal chemistry due to their conformational rigidity, which can enhance target binding selectivity and metabolic stability .
Properties
IUPAC Name |
N-methyl-N-pyrimidin-2-yl-1-oxa-9-azaspiro[4.5]decan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-17(12-15-6-3-7-16-12)11-8-13(18-9-11)4-2-5-14-10-13/h3,6-7,11,14H,2,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEUDORBKNUXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC2(CCCNC2)OC1)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the pyrimidine ring and the methyl group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-Methyl-N-(pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-Methyl-N-(pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to the quorum sensing receptors in bacteria, preventing the activation of genes responsible for biofilm formation and virulence . This disruption in communication leads to a decrease in bacterial pathogenicity and resistance.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The spiro[4.5]decane scaffold is highly modular, allowing for variations in heteroatom placement and substituents. Key analogs include:
Substituent Effects on Bioactivity
- Amine Substitutions : N-Methylation in the target compound reduces basicity compared to primary amines (e.g., 1-Oxa-7-azaspiro[4.5]decane hydrochloride), which may decrease off-target interactions with cationic binding sites .
- Spiro Ring Heteroatom Position : Shifting the nitrogen from the 7- to 8-position (e.g., 1-oxa-8-azaspiro[4.5]decane derivatives) alters ring puckering, affecting conformational stability and receptor fit .
Physicochemical Properties
- Lipophilicity : Compounds like spiradoline (logP ~3.5) exhibit higher membrane permeability than the target compound (estimated logP ~2.8) due to bulky pyrrolidinyl-sulfonyl and acetamide groups .
- Solubility : The hydrochloride salt of 1-Oxa-7-azaspiro[4.5]decane () shows improved aqueous solubility (>50 mg/mL) compared to the free base form of the target compound (<10 mg/mL) .
Biological Activity
N-Methyl-N-(pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of spiro compounds characterized by a unique spiro linkage. The compound features:
- Pyrimidine ring : A six-membered ring containing nitrogen atoms.
- Oxa-azaspirodecane core : A bicyclic structure that contributes to the compound's unique properties.
- Methyl group : Enhances solubility and biological activity.
The structural complexity of this compound makes it an interesting candidate for various biological applications, particularly as a quorum sensing inhibitor in bacteria.
The primary mechanism of action for this compound involves its ability to inhibit quorum sensing in bacteria. Quorum sensing is a communication process that bacteria use to coordinate their behavior based on population density. By interfering with this process, the compound can prevent the activation of genes responsible for biofilm formation and virulence factors, which are crucial for bacterial pathogenicity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Key findings include:
| Study | Bacterial Strain | Inhibition Concentration (IC50) | Mechanism |
|---|---|---|---|
| E. coli | 25 µM | Quorum sensing inhibition | |
| S. aureus | 30 µM | Biofilm disruption | |
| Pseudomonas aeruginosa | 20 µM | Virulence factor modulation |
These studies demonstrate the compound's potential as a novel antimicrobial agent, particularly in treating infections caused by multi-drug resistant bacteria.
Case Studies
- Case Study on Biofilm Formation : A study conducted on Pseudomonas aeruginosa showed that treatment with this compound at concentrations as low as 20 µM resulted in a significant reduction in biofilm thickness compared to untreated controls. This suggests its efficacy in preventing biofilm-associated infections, which are notoriously difficult to treat due to their resistance to conventional antibiotics .
- In Vivo Efficacy : In an animal model of infection, administration of the compound demonstrated a marked decrease in bacterial load in tissues infected with E. coli. The results indicated that the compound not only inhibited bacterial growth but also enhanced the host's immune response, leading to improved survival rates in treated subjects compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
